

Application Notes and Protocols for the Functionalization of the 7-Azaindole Scaffold

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Compound of Interest

Compound Name: 3-Methyl-7-azaindole

Cat. No.: B138285

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Introduction

The 7-azaindole scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery.[1][2] Its structural resemblance to indole allows it to act as a bioisostere, while the presence of the pyridine nitrogen introduces unique physicochemical properties that can enhance biological activity, solubility, and metabolic stability.[3] Functionalized 7-azaindole derivatives have demonstrated a wide range of therapeutic potential, most notably as potent kinase inhibitors for the treatment of cancer and inflammatory diseases.[2][4] This document provides detailed application notes and experimental protocols for the chemical modification of the 7-azaindole ring system, enabling researchers to synthesize diverse libraries of compounds for drug development programs.

Data Presentation: Quantitative Analysis of Functionalization Reactions

The following tables summarize quantitative data for various functionalization methods applied to the 7-azaindole scaffold, facilitating the comparison of different catalytic systems and reaction conditions.

Table 1: Palladium-Catalyzed C-N Cross-Coupling of N-Substituted 4-Bromo-7-azaindoles.

Entry	Amine/ Amide	Cataly st (mol%)	Ligand (mol%)	Base	Solven t	Temp (°C)	Time (h)	Yield (%)
1	Benza mide	Pd(OAc)) ₂ (5)	Xantph os (10)	CS ₂ CO ₃	Dioxan e	100	3	85
2	Aniline	Pd ₂ (dba)) ₃ (2.5)	Xantph os (10)	CS ₂ CO ₃	Dioxan e	100	5	92
3	Morphol ine	Pd(OAc)) ₂ (5)	Xantph os (10)	K ₂ CO ₃	Dioxan e	100	6	88
4	D- Alanine methyl ester	Pd ₂ (dba)) ₃ (2.5)	Xantph os (10)	CS ₂ CO ₃	Dioxan e	100	6	75

Table 2: Suzuki-Miyaura Coupling of 3-Iodo-6-chloro-7-azaindole with Arylboronic Acids.[5]

Entry	Arylb boronic Acid	Catalyst (mol%)	Ligand (mol%)	Base	Solvent	Temp (°C)	Yield (%)
1	Phenylbo ronic acid	Pd ₂ (dba) ₃ (5)	SPhos (5)	Cs ₂ CO ₃	Toluene/ Ethanol (1:1)	60	85[5]
2	4- Methylph enylboro nic acid	Pd ₂ (dba) ₃ (5)	SPhos (5)	Cs ₂ CO ₃	Toluene/ Ethanol (1:1)	60	89[5]
3	4- Methoxy phenylbo ronic acid	Pd ₂ (dba) ₃ (5)	SPhos (5)	Cs ₂ CO ₃	Toluene/ Ethanol (1:1)	60	93[5]
4	4- Fluoroph enylboro nic acid	Pd ₂ (dba) ₃ (5)	SPhos (5)	Cs ₂ CO ₃	Toluene/ Ethanol (1:1)	60	79[5]
5	Naphthyl boronic acid	Pd ₂ (dba) ₃ (5)	SPhos (5)	Cs ₂ CO ₃	Toluene/ Ethanol (1:1)	60	92[5]

Table 3: Biological Activity of Functionalized 7-Azaindole Derivatives as Kinase Inhibitors and Anticancer Agents.

Compound ID	Target Kinase	IC ₅₀ (μM)	Cancer Cell Line	GI ₅₀ (μM)
VEGFR-2 Inhibitors				
7a	B-Raf / VEGFR-2	0.11 / 0.15	-	-
6b	VEGFR-2	0.053	MDA-231 / MCF-7	5.91 / 7.16
18b	VEGFR-2	0.07	-	-
Anticancer Activity				
7-AID	-	-	HeLa	16.96[6]
7-AID	-	-	MCF-7	14.12[6]
7-AID	-	-	MDA MB-231	12.69[6]
4g	PARP-1 (putative)	-	MCF-7	15.56[7]

Experimental Protocols

Detailed methodologies for key functionalization reactions are provided below.

Protocol 1: Palladium-Catalyzed N-Arylation of 4-Bromo-7-azaindole

This protocol describes the C-N cross-coupling of an N-substituted 4-bromo-7-azaindole with an amine or amide.[1]

Materials:

- N-substituted 4-bromo-7-azaindole (1.0 mmol)
- Amine or amide (1.2 mmol)

- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$) (5 mol %) or Tris(dibenzylideneacetone)dipalladium(0) ($\text{Pd}_2(\text{dba})_3$) (2.5 mol%)
- Xantphos (10 mol %)
- Cesium carbonate (Cs_2CO_3) (1.5 mmol)
- Anhydrous dioxane (2 mL)
- Schlenk tube
- Argon atmosphere

Procedure:

- To a Schlenk tube, add the N-substituted 4-bromo-7-azaindole (1.0 mmol), the corresponding amine or amide (1.2 mmol), $\text{Pd}(\text{OAc})_2$ or $\text{Pd}_2(\text{dba})_3$, Xantphos, and Cs_2CO_3 .
- Evacuate the tube and backfill with argon. Repeat this cycle three times.
- Add anhydrous dioxane (2 mL) via syringe.
- Seal the Schlenk tube and heat the reaction mixture in an oil bath at 100 °C for the time indicated in Table 1, or until completion as monitored by TLC or LC-MS.
- Cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate and filter through a pad of celite.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired N-arylated 7-azaindole.[1]

Protocol 2: Suzuki-Miyaura Cross-Coupling for C3-Arylation

This protocol details the Suzuki-Miyaura coupling of a 3-iodo-7-azaindole derivative with an arylboronic acid.[5]

Materials:

- 3-Iodo-6-chloro-N-methyl-7-azaindole (1.0 equiv)
- Arylboronic acid (1.2 equiv)
- Tris(dibenzylideneacetone)dipalladium(0) ($\text{Pd}_2(\text{dba})_3$) (5 mol %)
- SPhos (5 mol %)
- Cesium carbonate (Cs_2CO_3) (2.0 equiv)
- Toluene/Ethanol (1:1 mixture)
- Reaction vial

Procedure:

- In a reaction vial, combine 3-iodo-6-chloro-N-methyl-7-azaindole (1.0 equiv), the arylboronic acid (1.2 equiv), $\text{Pd}_2(\text{dba})_3$ (5 mol %), SPhos (5 mol %), and Cs_2CO_3 (2.0 equiv).
- Add the toluene/ethanol (1:1) solvent mixture.
- Stir the reaction mixture at 60 °C. The reaction can be performed in an open flask.[5]
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature.
- Dilute the mixture with ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Iodine-Catalyzed C-3 Sulfenylation of 7-Azaindole

This protocol describes a regioselective C-3 sulfenylation of NH-free 7-azaindoles.^{[3][8]}

Materials:

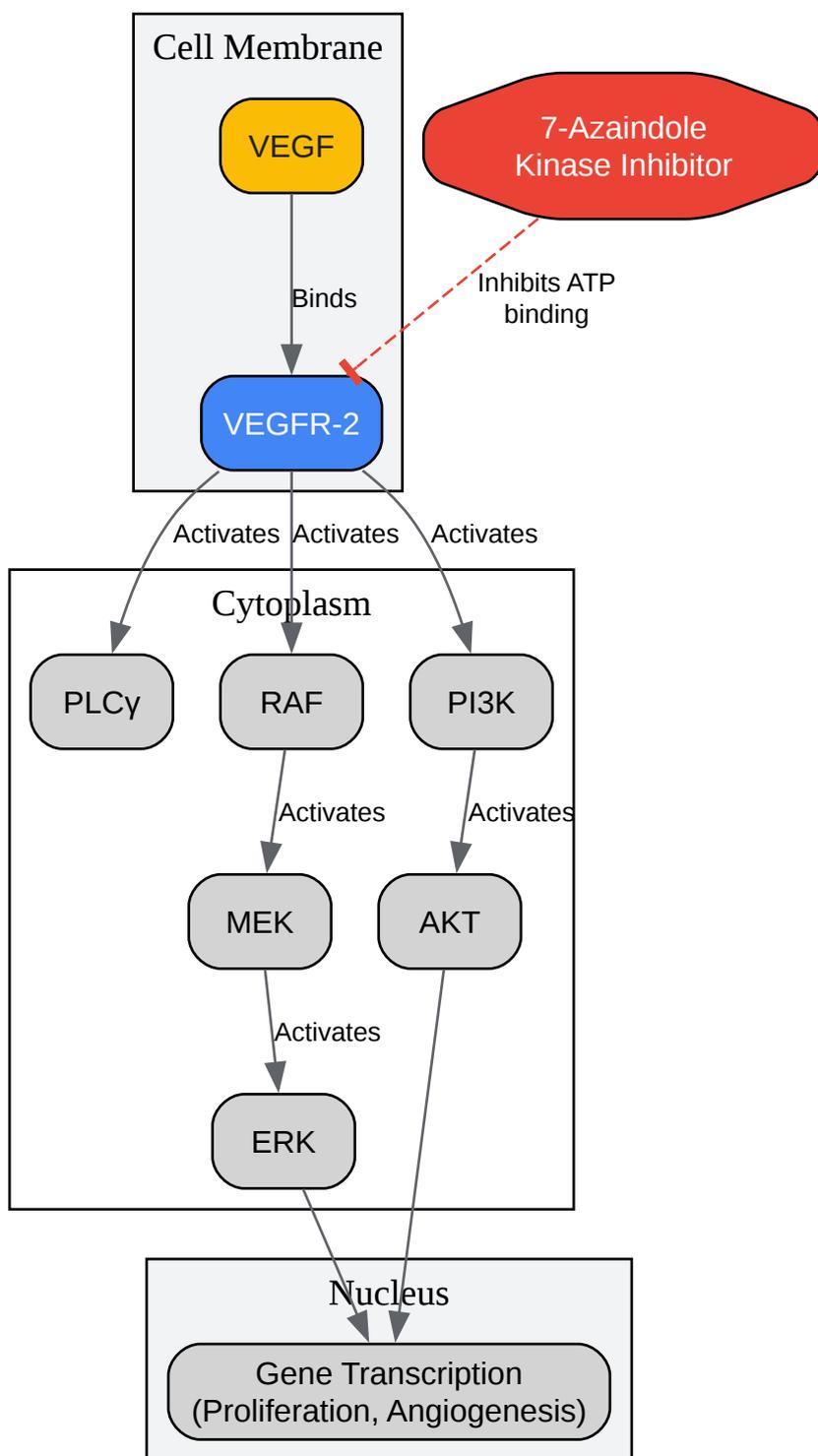
- 7-Azaindole (0.42 mmol, 1.0 equiv)
- Thiol (0.46 mmol, 1.1 equiv)
- Iodine (I₂) (0.08 mmol, 20 mol %)
- Dimethyl sulfoxide (DMSO) (2 mL)
- Round-bottom flask

Procedure:

- To a dried round-bottom flask, add 7-azaindole (50 mg, 0.42 mmol) and DMSO (2 mL).
- Add iodine (21 mg, 0.08 mmol) to the solution and stir for 5 minutes at room temperature.
- Add the corresponding thiol (0.46 mmol) to the reaction mixture.
- Stir the reaction at 80 °C for 6 hours in an open-air atmosphere.
- Monitor the reaction by TLC. Upon completion, add water (25 mL) and a saturated solution of sodium thiosulfate (5 mL).
- Extract the aqueous layer with ethyl acetate (3 x 20 mL).
- Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.^[3]

Visualizations

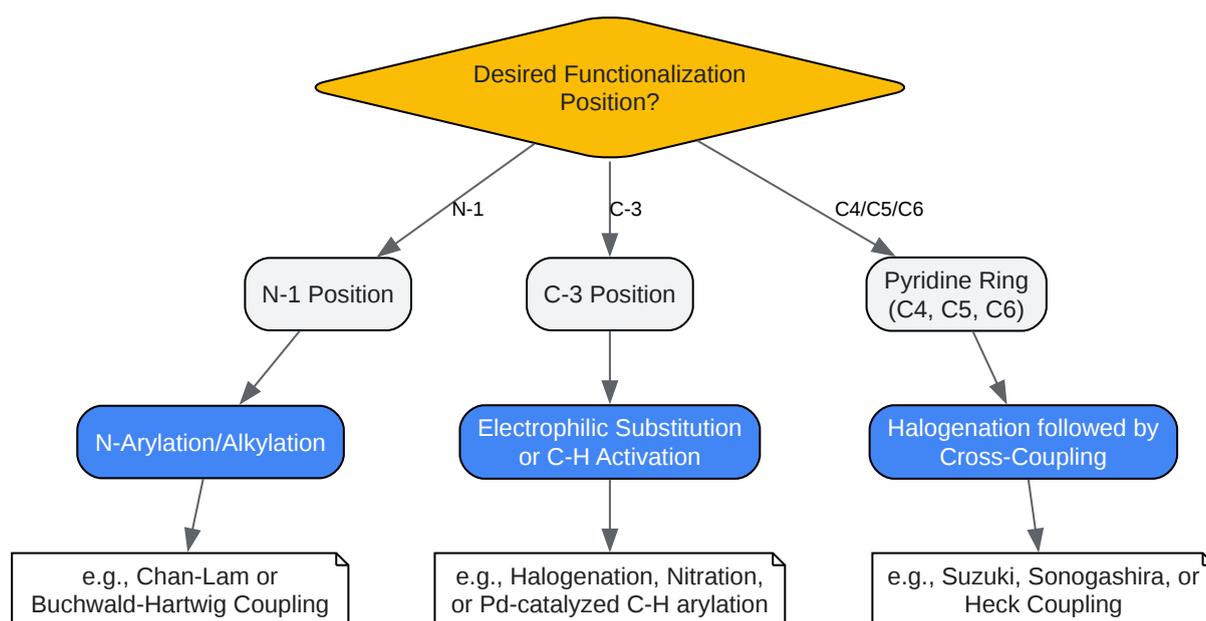
Experimental Workflow for 7-Azaindole Functionalization` ``dot VEGFR-2 Signaling Pathway and Inhibition by 7- Azaindole Derivatives



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Caption: Inhibition of the VEGFR-2 signaling pathway by 7-azaindole derivatives.

Decision Tree for Functionalization Strategy



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Caption: Decision-making guide for selecting a 7-azaindole functionalization strategy.

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